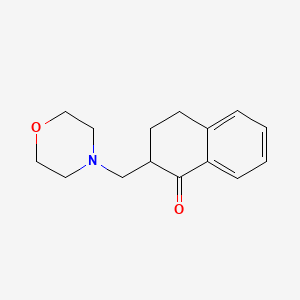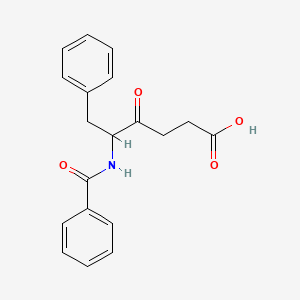![molecular formula C17H20N2O2 B12001560 N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)
N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse chemical and biological activities. This compound features a furan ring, a hydrazide group, and a substituted phenyl ring, making it a versatile molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation reaction between 2,5-dimethyl-3-furoic acid hydrazide and 4-isopropylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2,5-dimethyl-3-furoic acid hydrazide: This intermediate can be synthesized by reacting 2,5-dimethyl-3-furoic acid with hydrazine hydrate in ethanol.
Condensation Reaction: The 2,5-dimethyl-3-furoic acid hydrazide is then reacted with 4-isopropylbenzaldehyde in ethanol under reflux to form the desired hydrazone.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities due to its hydrazone moiety.
Medicine: Explored for its potential as an enzyme inhibitor, particularly in the context of diseases where hydrazone derivatives have shown efficacy.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide exerts its effects often involves interaction with biological macromolecules. The hydrazone group can form stable complexes with metal ions, which can then interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved typically include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Metal Chelation: Forms complexes with metal ions, which can then participate in redox reactions or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide can be compared with other hydrazone derivatives such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the phenyl ring, leading to different chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
The uniqueness of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities compared to other hydrazone derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C17H20N2O2 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
2,5-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)15-7-5-14(6-8-15)10-18-19-17(20)16-9-12(3)21-13(16)4/h5-11H,1-4H3,(H,19,20)/b18-10+ |
InChI-Schlüssel |
VQHJRLYTYPZTAB-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)

![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)



![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
